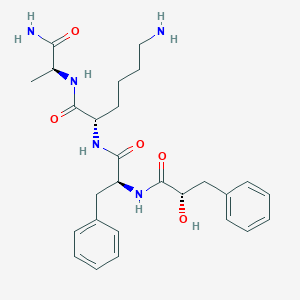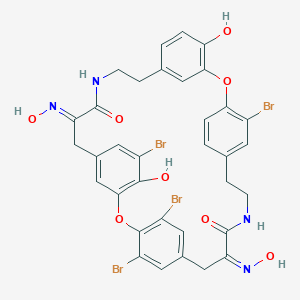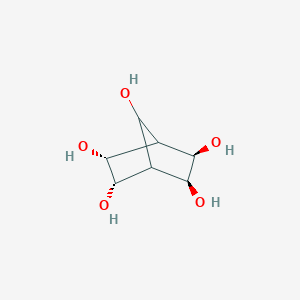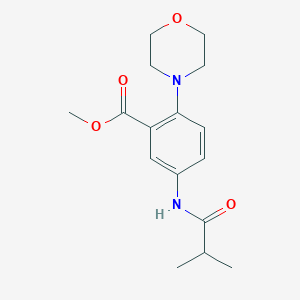![molecular formula C8H10N2O2S B236941 Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate CAS No. 134455-96-2](/img/structure/B236941.png)
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate is a natural product found in Antillogorgia bipinnata with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate is involved in various chemical synthesis processes. For instance, it is used in the synthesis of furanoid esters from unsaturated fatty esters, as demonstrated by Jie and Lam (1977) in their study on fatty acids. They explored the synthesis of methyl substituted C18 furanoid esters through various methods including mercuration-demercuration reactions and treatments with dimethyl sulphoxide and other catalysts (Jie & Lam, 1977).
Applications in Fatty Acid Esters Synthesis
Jie and Ahmad (1983) researched the partial synthesis of C18 mono- and dimethyl furanoid fatty esters, involving the use of this compound. Their work focused on the methylation of various dioxo derivatives of epoxy fatty esters, leading to the creation of novel furanoid esters (Jie & Ahmad, 1983).
Structural Analysis and Reactions
In another study, Mara et al. (1982) examined tricyclic products derived from reactions involving this compound, particularly focusing on the X-Ray structure of its derivatives. This research provides valuable insights into the molecular structure and potential reactivity of such compounds (Mara, Singh, Thomas, & Williams, 1982).
Epoxidation Reactions
The compound is also a subject in studies involving epoxidation reactions. For instance, Jie and Pasha (1998) investigated the epoxidation of unsaturated fatty esters, which included this compound, using potassium peroxomonosulfate. Their research contributes to the understanding of the reactivity of such compounds in the presence of specific chemical reagents (Jie & Pasha, 1998).
Novel Derivative Synthesis
Jie, Pasha, and Alam (1998) also synthesized novel triazole fatty acid derivatives from acetylenic fatty esters, which include this compound. Their work focuses on the reaction of activated acetylenic fatty acid esters with sodium azide, contributing to the field of fatty acid chemistry (Jie, Pasha, & Alam, 1998).
Propiedades
Número CAS |
134455-96-2 |
|---|---|
Nombre del producto |
Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate |
Fórmula molecular |
C8H10N2O2S |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate |
InChI |
InChI=1S/C25H28O10/c1-11-7-19-22-25(5,35-22)10-15-8-17(24(29)33-15)18(31-13(3)26)9-16(12(2)23(28)30-6)21(20(11)34-19)32-14(4)27/h7-8,15-16,18,21-22H,2,9-10H2,1,3-6H3 |
Clave InChI |
DORQEQXBYZYXMV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(CC(C3=CC(CC4(C(O4)C(=C1)O2)C)OC3=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C |
SMILES canónico |
CC1=C2C(C(CC(C3=CC(CC4(C(O4)C(=C1)O2)C)OC3=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)


![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)

![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)


![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)


![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)